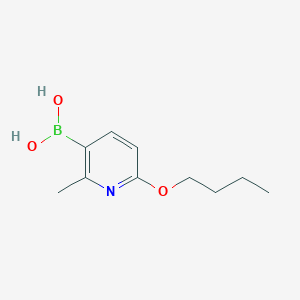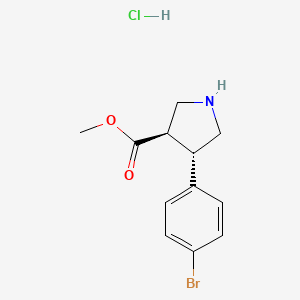
6-Butoxy-2-methylpyridine-3-boronic acid
Übersicht
Beschreibung
“6-Butoxy-2-methylpyridine-3-boronic acid” is a chemical compound with the CAS Number: 2096339-72-7 . It has a molecular weight of 209.05 . The compound is used in scientific research and has a diverse range of applications.
Molecular Structure Analysis
The InChI code for “6-Butoxy-2-methylpyridine-3-boronic acid” is 1S/C10H16BNO3/c1-3-4-7-15-10-6-5-9 (11 (13)14)8 (2)12-10/h5-6,13-14H,3-4,7H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “6-Butoxy-2-methylpyridine-3-boronic acid” are not available, boronic acids are known to be involved in various types of chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.05 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the sources.Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis and Treatment
6-Butoxy-2-methylpyridine-3-boronic acid shows potential in electrochemical oxidation processes. Iniesta et al. (2001) explored the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode, highlighting the possibility of using similar boronic acids in electroorganic synthesis and wastewater treatment Iniesta, Michaud, Panizza, & Comninellis, 2001.
Catalysis in Organic Synthesis
Boronic acids are notable for their role in catalysis. Hashimoto, Gálvez, and Maruoka (2015) demonstrated that boronic acid can be used as a catalyst for the enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals, suggesting the utility of related boronic acids in asymmetric synthesis Hashimoto, Gálvez, & Maruoka, 2015.
Fluorescent Chemosensors
Boronic acids play a crucial role in the development of fluorescent chemosensors. Huang et al. (2012) highlighted the progress in boronic acid sensors for various substances, pointing towards the potential application of 6-Butoxy-2-methylpyridine-3-boronic acid in similar sensor technologies Huang, Jia, Xie, Wang, Xu, & Fang, 2012.
Synthesis of Boronated Amino Acids
The synthesis of boronated unnatural cyclic amino acids for potential use in therapies like neutron capture therapy is an area of interest. Kabalka, Wu, and Yao (2008) synthesized new boronated amino acids, demonstrating a method that could be applicable to 6-Butoxy-2-methylpyridine-3-boronic acid Kabalka, Wu, & Yao, 2008.
Biomedical Applications
Boronic acid polymers, closely related to boronic acids like 6-Butoxy-2-methylpyridine-3-boronic acid, have shown potential in various biomedical applications. Cambre and Sumerlin (2011) emphasized the versatility and utility of these compounds in areas such as HIV, obesity, diabetes, and cancer treatment Cambre & Sumerlin, 2011.
Eigenschaften
IUPAC Name |
(6-butoxy-2-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-3-4-7-15-10-6-5-9(11(13)14)8(2)12-10/h5-6,13-14H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVLGKNUKKIRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCCCC)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237328 | |
| Record name | Boronic acid, B-(6-butoxy-2-methyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096339-72-7 | |
| Record name | Boronic acid, B-(6-butoxy-2-methyl-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(6-butoxy-2-methyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Methyl-5-(3-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B3060203.png)
![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B3060204.png)


![1-[5-Methyl-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B3060209.png)



